1-(4-Bromobutyl)-2-piperidinone

Übersicht

Beschreibung

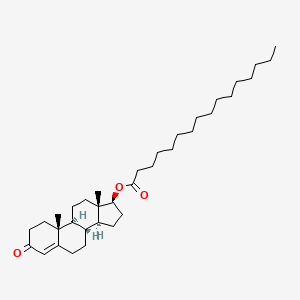

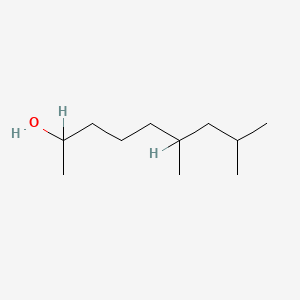

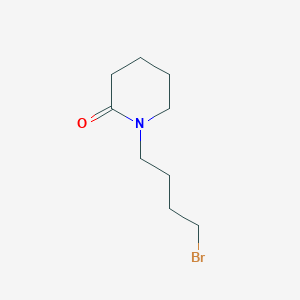

1-(4-bromobutyl)-2-piperidinone is a member of the class of delta-lactams that is 2-piperidinone in which the amide hydrogen is replaced by a 4-bromobutyl group. It is a delta-lactam and an organobromine compound.

Wissenschaftliche Forschungsanwendungen

1. Development of Anti-Diabetic Drug Candidates

1-(4-Bromobutyl)-2-piperidinone derivatives have shown potential as new anti-diabetic drug candidates. A study by Nafeesa et al. (2019) demonstrated the synthesis of 1, 2, 4-triazole derivatives bearing a piperidine moiety, resulting in compounds with moderate to good α-glucosidase inhibitory activity, a key target in diabetes treatment. This research emphasizes the low toxicity and potential therapeutic benefits of these derivatives in managing diabetes (Nafeesa et al., 2019).

2. Asymmetric Synthesis for Drug Development

The compound plays a role in the asymmetric synthesis of pharmaceuticals. Senda et al. (2001) reported the catalytic asymmetric synthesis of 4-aryl-2-piperidinones, using 1-(4-Bromobutyl)-2-piperidinone derivatives. This synthesis is crucial for creating compounds like (-)-Paroxetine, an antidepressant medication, indicating its importance in the pharmaceutical industry (Senda, Ogasawara, & Hayashi, 2001).

3. Synthesis of Piperidinone Derivatives

Research by Bahia and Snaith (2004) described a novel approach to synthesize 3-substituted 4-piperidinones. This methodology involves a one-pot tandem oxidation-cyclization-oxidation process, showcasing the versatility of 1-(4-Bromobutyl)-2-piperidinone in synthesizing complex piperidinone derivatives, which have various applications in chemical and pharmaceutical fields (Bahia & Snaith, 2004).

4. Anticancer Activity

The application in cancer treatment was highlighted by Rew and Sun (2014), where they discovered AMG 232, a piperidinone inhibitor of the MDM2-p53 protein-protein interaction. This compound, derived from 1-(4-Bromobutyl)-2-piperidinone, is evaluated for its potential in treating various cancers, demonstrating the compound's significance in oncological research (Rew & Sun, 2014).

Eigenschaften

Produktname |

1-(4-Bromobutyl)-2-piperidinone |

|---|---|

Molekularformel |

C9H16BrNO |

Molekulargewicht |

234.13 g/mol |

IUPAC-Name |

1-(4-bromobutyl)piperidin-2-one |

InChI |

InChI=1S/C9H16BrNO/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1-8H2 |

InChI-Schlüssel |

OBYSASJZICHTJD-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(C(=O)C1)CCCCBr |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

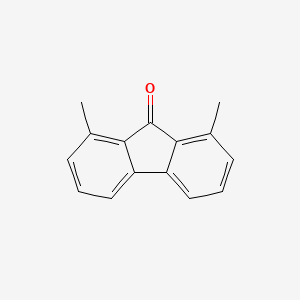

![5h-Phenanthro[4,5-bcd]pyran-5-one](/img/structure/B1209990.png)